molecular formula C18H18N2O3S B2703856 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one CAS No. 361150-63-2

3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one

Número de catálogo: B2703856
Número CAS: 361150-63-2
Peso molecular: 342.41
Clave InChI: AHPDQPJQSCAGGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an anticancer agent and inhibitor of various protein kinases.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure exhibits a quinazoline ring system with a phenyl ethyl substituent and a mercapto group, which are critical for its biological activity. The molecular formula for the compound is C18H16N2O3SC_{18}H_{16}N_2O_3S .

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this quinazolinone demonstrate potent inhibitory effects against cyclin-dependent kinases (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .

Table 1: Inhibitory Activity of Quinazolinone Derivatives

CompoundTarget KinaseIC50 (µM)
2iCDK20.173
3iHER20.079
3fEGFR0.150

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

The mechanism underlying the anticancer activity of quinazolinones involves their ability to inhibit key signaling pathways associated with tumor growth. Specifically, they act as ATP non-competitive inhibitors against CDK2 and as ATP competitive inhibitors against EGFR . This dual mechanism enhances their potential effectiveness in targeting cancer cells.

Case Studies

A series of studies have evaluated the anticancer efficacy of quinazolinone derivatives:

  • In Vitro Studies : Compounds were tested against various cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, demonstrating their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinazoline ring significantly influenced biological activity. For example, dimethoxy groups at positions 6 and 7 on the benzene ring were associated with increased cytotoxicity against tested cancer cell lines .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a study synthesized various analogues of 2-substituted mercapto-3H-quinazolinones and evaluated their in vitro antitumor activity. Notably, compounds showed mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and gefitinib. The specific compound with similar structural features exhibited promising GI50 values, indicating potential as an effective anticancer agent .

Case Study: Synthesis and Evaluation

A specific case study involved synthesizing a series of quinazolinone derivatives and assessing their antitumor efficacy against various cancer cell lines. The results highlighted that certain modifications to the quinazolinone structure could enhance its cytotoxic effects. For example, compounds with specific substituents on the phenyl ring demonstrated improved activity against breast cancer cell lines .

Antimicrobial Properties

In addition to antitumor activity, quinazolinone derivatives have shown significant antimicrobial effects. Research indicates that modifications in the structure can lead to enhanced activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. One study reported that compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) that suggest their potential as antimicrobial agents .

Comparative Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/ml)
Compound AMycobacterium smegmatis6.25
Compound BPseudomonas aeruginosa12.5
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-oneTBD

Enzyme Inhibition Studies

The compound has also been explored for its ability to inhibit certain enzymes linked to disease processes. In particular, studies have focused on its interaction with targets involved in cancer progression and microbial resistance mechanisms. The structure–activity relationship (SAR) studies indicate that the presence of the mercapto group enhances binding affinity to these targets .

Example of Enzyme Targeting

One research effort identified that modifications to the quinazolinone scaffold could lead to selective inhibition of polyketide synthase enzymes, which are crucial for the biosynthesis of various natural products and secondary metabolites in bacteria. This finding suggests a pathway for developing new antibiotics based on this compound's structure .

Propiedades

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-15-8-7-12(11-16(15)23-2)9-10-20-17(21)13-5-3-4-6-14(13)19-18(20)24/h3-8,11H,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPDQPJQSCAGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.